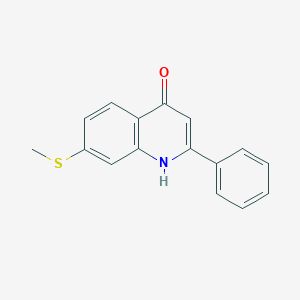
4-Quinolinol, 7-(methylthio)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Methylthio)-2-phenylquinolin-4-ol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methylthio group at the 7th position and a phenyl group at the 2nd position of the quinoline ring enhances its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylthio)-2-phenylquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-phenylquinoline.
Methylthio Group Introduction: The methylthio group is introduced at the 7th position of the quinoline ring through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Industrial Production Methods
Industrial production of 7-(Methylthio)-2-phenylquinolin-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Methylthio)-2-phenylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can undergo reduction reactions to form dihydroquinoline derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Applications De Recherche Scientifique
7-(Methylthio)-2-phenylquinolin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(Methylthio)-2-phenylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing intracellular signaling cascades that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinoline: Lacks the methylthio and hydroxyl groups, resulting in different chemical and biological properties.
7-Methylthioquinoline: Lacks the phenyl and hydroxyl groups, affecting its reactivity and activity.
4-Hydroxyquinoline: Lacks the methylthio and phenyl groups, leading to distinct properties.
Uniqueness
7-(Methylthio)-2-phenylquinolin-4-ol is unique due to the combined presence of the methylthio, phenyl, and hydroxyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
825620-19-7 |
|---|---|
Formule moléculaire |
C16H13NOS |
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
7-methylsulfanyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13NOS/c1-19-12-7-8-13-15(9-12)17-14(10-16(13)18)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) |
Clé InChI |
UJUIJUGNIZPQKP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC2=C(C=C1)C(=O)C=C(N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)
![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)



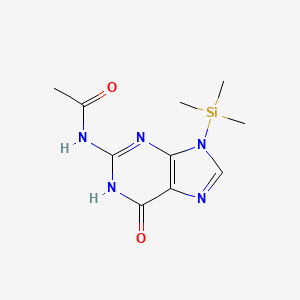

![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)
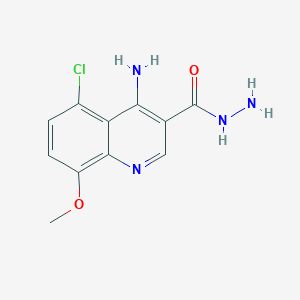
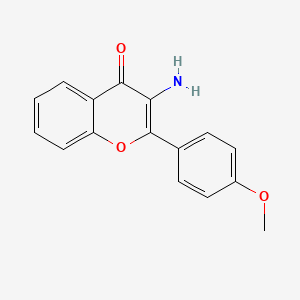
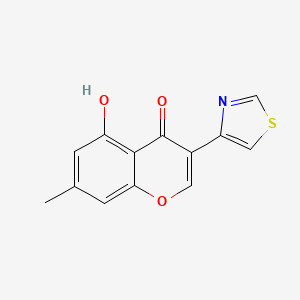
![6-Bromo-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11855976.png)
